molecular formula C7H3Cl2F3O2S B13342509 2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride

2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride

Cat. No.: B13342509
M. Wt: 279.06 g/mol
InChI Key: UMKBFDVMXPCCOH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride is a multifunctional aromatic compound characterized by a benzene ring substituted with a chloromethyl (-CH2Cl) group, three fluorine atoms at the 3, 4, and 5 positions, and a sulfonyl chloride (-SO2Cl) group at the 1-position. The combination of electron-withdrawing groups (fluorines and sulfonyl chloride) renders the aromatic ring highly electrophilic, while the chloromethyl group provides a reactive site for alkylation or nucleophilic substitution. This compound is likely utilized as a key intermediate in pharmaceuticals or agrochemicals due to its versatility in forming covalent bonds via its functional groups .

Properties

Molecular Formula

C7H3Cl2F3O2S

Molecular Weight

279.06 g/mol

IUPAC Name

2-(chloromethyl)-3,4,5-trifluorobenzenesulfonyl chloride

InChI

InChI=1S/C7H3Cl2F3O2S/c8-2-3-5(15(9,13)14)1-4(10)7(12)6(3)11/h1H,2H2

InChI Key

UMKBFDVMXPCCOH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1S(=O)(=O)Cl)CCl)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride typically involves the chloromethylation of 3,4,5-trifluorobenzene followed by sulfonylation. One common method involves the reaction of 3,4,5-trifluorobenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride to introduce the chloromethyl group. The resulting intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions to neutralize the hydrochloric acid byproduct.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic conditions.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

2-(Chloromethyl)-1H-Benzimidazole Derivatives

Structural Similarity : Both compounds feature a chloromethyl (-CH2Cl) group, but the target compound replaces the benzimidazole heterocycle with a fluorinated benzene ring and sulfonyl chloride.
Reactivity Differences :

  • In benzimidazole derivatives, the nitrogen atoms in the heterocycle activate the chloromethyl group for nucleophilic substitution, making it highly reactive in biological systems (e.g., alkylation of biomolecules) .
  • However, the sulfonyl chloride itself is highly reactive toward amines or alcohols, enabling sulfonamide or sulfonate ester formation. Applications: Benzimidazole derivatives are studied for biological activity (e.g., antimicrobial agents), whereas the target compound’s fluorinated aromatic system may enhance metabolic stability in drug candidates .

Epichlorohydrin (Chloromethyl Oxirane)

Functional Group Overlap : Both compounds contain a chloromethyl group, but epichlorohydrin incorporates it into a strained epoxide ring.
Reactivity Profile :

  • Epichlorohydrin’s chloromethyl group is highly reactive due to epoxide ring strain, enabling rapid crosslinking in polymer chemistry (e.g., epoxy resins) .
  • The target compound’s chloromethyl group, while less strained, may still participate in alkylation reactions, albeit at a slower rate unless activated by adjacent electron-withdrawing groups.
    Applications : Epichlorohydrin is a cornerstone in industrial polymer synthesis, whereas the target compound’s applications are more niche, likely focused on specialized organic synthesis.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Substituent Comparison : Both compounds feature trifluoromethyl (-CF3) groups and sulfur-containing moieties (sulfonyl chloride vs. sulfanyl).
Reactivity Contrast :

  • The sulfonyl chloride (-SO2Cl) in the target compound is a superior leaving group compared to the sulfanyl (-S-) group in the pyrazole derivative, enabling nucleophilic substitution (e.g., forming sulfonamides).
  • The trifluoromethyl group in both compounds enhances lipophilicity and metabolic resistance, but its electron-withdrawing effect is more pronounced in the target compound due to the sulfonyl chloride’s additional electron withdrawal . Applications: Sulfanyl-containing pyrazoles may serve as enzyme inhibitors, while the target compound’s sulfonyl chloride group is tailored for covalent bond formation in drug discovery.

Biological Activity

2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride is an organosulfur compound that has garnered attention due to its potential biological activities. This compound features a sulfonyl chloride group attached to a benzene ring substituted with chloromethyl and trifluoromethyl groups. Its unique structure allows it to act as an electrophile, making it useful in various chemical reactions, particularly in the synthesis of biologically active molecules.

The chemical properties of 2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride are summarized in the table below:

PropertyValue
Molecular FormulaC7H3Cl2F3O2S
Molecular Weight279.06 g/mol
IUPAC Name2-(chloromethyl)-3,4,5-trifluorobenzenesulfonyl chloride
InChIInChI=1S/C7H3Cl2F3O2S/c8-2-3-5(15(9,13)14)1-4(10)7(12)6(3)11/h1H,2H2
Canonical SMILESC1=C(C(=C(C(=C1S(=O)(=O)Cl)CCl)F)F)F

The biological activity of 2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride primarily stems from its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various biological molecules. This property is exploited in the synthesis of sulfonamides and other derivatives that may exhibit therapeutic effects .

Biological Activity and Applications

Research indicates that compounds with similar structures have shown significant biological activity, including antibacterial and anticancer properties. For instance, studies on derivatives of trifluoromethyl and sulfonyl groups have demonstrated their effectiveness against various bacterial strains and cancer cell lines .

Antibacterial Activity

In a study assessing the antibacterial properties of related compounds, minimum inhibitory concentrations (MICs) were determined against several bacterial strains. Compounds exhibiting similar electrophilic characteristics were found to possess potent antibacterial activity . The following table summarizes the MIC values for selected compounds:

CompoundMIC (µg/mL)Target Bacteria
Compound A4.88Bacillus mycoides
Compound B10.00Escherichia coli
Compound C8.00Candida albicans

Anticancer Activity

The anticancer potential of 2-(Chloromethyl)-3,4,5-trifluorobenzene-1-sulfonyl chloride has been investigated through various assays. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). The following table presents IC50 values for selected compounds compared to Doxorubicin:

CompoundIC50 (µM)Cancer Cell Line
Compound D22.4PACA2
Compound E44.4PACA2
Doxorubicin52.1PACA2

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Enzyme Inhibitors : Research has indicated that the compound can be used to design inhibitors targeting specific enzymes involved in disease pathways.
  • Modification of Biological Molecules : Its electrophilic nature allows for selective modification of proteins and nucleic acids, which can be pivotal in developing targeted therapies.
  • Synthesis of Specialty Chemicals : Beyond biological applications, this compound is also utilized in the production of specialty chemicals and materials within industrial settings.

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